molecular formula C9H18N2O2 B1479124 2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one CAS No. 2090878-72-9

2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1479124
CAS No.: 2090878-72-9
M. Wt: 186.25 g/mol
InChI Key: WVCRAYOLEBGZMM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound featuring a pyrrolidine scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The compound's molecular framework, which includes a 2-aminoethan-1-one (glycinamide) moiety linked to a 3,3-dimethylpyrrolidine ring, suggests potential as a key intermediate or pharmacophore in the design of biologically active molecules. Pyrrolidine derivatives are extensively investigated in neuroscience research, particularly as building blocks for novel ligands targeting central nervous system (CNS) receptors . For instance, recent studies explore similar substituted pyrrolidine compounds integrated into dual-target molecules that act as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists; this innovative approach aims to develop analgesics with potent pain-relief properties and a potentially reduced liability for addiction and misuse . The presence of the hydroxymethyl group on the pyrrolidine ring may influence the compound's physicochemical properties, potentially enhancing its solubility and allowing for strategic chemical modifications to fine-tune pharmacokinetic profiles and blood-brain barrier permeability . Researchers value this structural motif for developing chemical probes and potential therapeutics for conditions such as pain, opioid use disorder, and other neuropsychiatric conditions. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2)6-11(8(13)3-10)4-7(9)5-12/h7,12H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCRAYOLEBGZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C(=O)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one, commonly referred to by its CAS number 2090878-72-9, is a compound of increasing interest in the field of medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 186.25 g/mol
  • Purity : Minimum 95% .

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Inhibition of Enzymatic Activity : Many derivatives of pyrrolidine compounds have been shown to inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells .
  • Antiproliferative Effects : Compounds containing hydroxymethyl groups have demonstrated marked antiproliferative effects against various cancer cell lines. This activity is often associated with their ability to induce apoptosis or inhibit cell division through interaction with cellular signaling pathways .

Case Studies

  • Anticancer Activity : In a study focusing on pyrrolidine derivatives, compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the inhibition of topoisomerase II and induction of DNA damage .
  • Neuroprotective Effects : Some studies suggest that compounds with structural similarities may have neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
  • Pharmacological Screening : A screening assay for compounds similar to this one indicated potential for use in treating conditions related to type III secretion systems in bacteria, highlighting its possible role in antimicrobial therapy .

Comparative Biological Activity

Compound NameBiological ActivityReference
BenzopsoralensAntiproliferative; Topoisomerase inhibition
This compoundCytotoxicity in cancer cells; Neuroprotective potential
Other Pyrrolidine DerivativesVarious anticancer activities

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • Antidepressant Activity: Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. Studies involving animal models have shown significant improvements in depressive behaviors when treated with related compounds .
  • Neuroprotective Effects: Some studies suggest that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. Mechanistic studies are ongoing to elucidate these effects further .

Biochemical Applications

The compound's ability to act as a ligand can facilitate various biochemical processes.

Applications:

  • Enzyme Inhibition: It has been explored as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be critical in regulating biochemical reactions and may lead to therapeutic applications .
  • Metabolite Studies: The compound can be utilized in metabolomics studies to understand its role and transformation within biological systems, contributing to the broader understanding of metabolic pathways .

Materials Science

Due to its unique chemical structure, the compound can be integrated into materials science for developing new materials with specific properties.

Applications:

  • Polymer Synthesis: The incorporation of this compound into polymer matrices could enhance the mechanical properties or introduce functional groups that allow for further chemical modifications .
  • Nanotechnology: Its potential use in nanotechnology is being explored, particularly in the creation of nanocarriers for drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings/Notes
Medicinal ChemistryAntidepressant ActivitySignificant behavioral improvements in models
Neuroprotective EffectsOngoing studies on mechanisms
Biochemical ApplicationsEnzyme InhibitionCritical in metabolic regulation
Metabolite StudiesInsights into metabolic pathways
Materials SciencePolymer SynthesisEnhanced properties through incorporation
NanotechnologyDevelopment of drug delivery systems

Chemical Reactions Analysis

Reduction of the Amino Group

The primary amine (-NH₂) undergoes reduction reactions. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the amino group to form a secondary amine. This reactivity is analogous to reductions observed in structurally related amino ketones (e.g., 2-amino-1-(4-aminopyridin-3-yl)ethan-1-one) .

Key Reaction:

2 Amino 1 4 hydroxymethyl 3 3 dimethylpyrrolidin 1 yl ethan 1 oneLiAlH41 4 hydroxymethyl 3 3 dimethylpyrrolidin 1 yl ethan 1 amine\text{2 Amino 1 4 hydroxymethyl 3 3 dimethylpyrrolidin 1 yl ethan 1 one}\xrightarrow{\text{LiAlH}_4}\text{1 4 hydroxymethyl 3 3 dimethylpyrrolidin 1 yl ethan 1 amine}

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) substituent on the pyrrolidine ring can be oxidized to a carbonyl group using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This mirrors oxidation pathways in pyrrolidine derivatives .

Key Reaction:

2 Amino 1 4 hydroxymethyl 3 3 dimethylpyrrolidin 1 yl ethan 1 oneKMnO42 Amino 1 4 oxo 3 3 dimethylpyrrolidin 1 yl ethan 1 one\text{2 Amino 1 4 hydroxymethyl 3 3 dimethylpyrrolidin 1 yl ethan 1 one}\xrightarrow{\text{KMnO}_4}\text{2 Amino 1 4 oxo 3 3 dimethylpyrrolidin 1 yl ethan 1 one}

Nucleophilic Substitution at the Ketone

The ketone group participates in nucleophilic substitutions. For instance, hydrazines or hydroxylamine can form hydrazones or oximes, respectively. This reactivity aligns with studies on ketone-containing heterocycles .

Example Reaction:

2 Amino 1 4 hydroxymethyl 3 3 dimethylpyrrolidin 1 yl ethan 1 one+NH2NH2Hydrazone Derivative\text{2 Amino 1 4 hydroxymethyl 3 3 dimethylpyrrolidin 1 yl ethan 1 one}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazone Derivative}

Mannich Reactions

The amino group facilitates Mannich reactions with aldehydes and amines under non-catalyzed conditions. For example, treatment with formaldehyde (HCHO) and primary amines yields thieno[2,3-d]pyrimidine derivatives, as demonstrated in dihydrothiophene systems .

General Conditions:

ReagentSolventTemperatureYield (%)
HCHO + RNH₂EtOHReflux63–75
HCHO + RNH₂DMFReflux43–44

Cyclization Reactions

The hydroxymethyl group and amino-ketone motif enable intramolecular cyclization. Copper-catalyzed aminooxygenation, as seen in indoline synthesis , suggests potential for forming fused heterocycles.

Proposed Pathway:

  • Deprotonation of the amino group.

  • cis-Aminocupration across the ketone.

  • Radical trapping with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for C–O bond formation.

Protection/Deprotection of Functional Groups

  • Amino Group : Boc (tert-butyloxycarbonyl) protection under basic conditions.

  • Hydroxymethyl Group : Silylation (e.g., TBSCl) for temporary protection during multi-step syntheses .

Catalytic Hydrogenation

The pyrrolidine ring’s tertiary amine can undergo hydrogenation under Pd/C or Raney Ni catalysis, though steric hindrance from dimethyl groups may reduce efficiency .

Comparison with Similar Compounds

Structural Features

The target compound’s key distinction lies in its 4-(hydroxymethyl)-3,3-dimethylpyrrolidine substituent. Below is a comparative analysis of structurally related α-ketoamines:

Compound Name Structural Features Molecular Weight (g/mol) Key Functional Groups
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one (Target) Pyrrolidine ring with hydroxymethyl and dimethyl groups ~185 (calculated) Hydroxymethyl, tertiary amine
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one Aryl group (2,4-dimethoxyphenyl) 209.25 Methoxy, α-ketoamine
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride Pyridine ring with trifluoromethyl group; hydrochloride salt 240.61 Trifluoromethyl, hydrochloride
2-Amino-1-(pyridin-3-yl)ethan-1-one hydrochloride Pyridine ring; hydrochloride salt 174.62 Pyridinyl, hydrochloride

Key Observations :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to lipophilic groups like trifluoromethyl or methoxy in analogs.
  • Pyrrolidine vs. Aryl/Pyridine : The pyrrolidine ring introduces conformational rigidity and a tertiary amine, whereas aryl/pyridine groups enable π-π interactions critical for binding in biological systems .

Stability Considerations :

  • The target compound’s 3,3-dimethylpyrrolidine substituent likely enhances steric protection of the amine, reducing oxidative degradation compared to less hindered analogs.

Physicochemical Properties

Property Target Compound 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one 2-Amino-1-[6-CF3-pyridin-3-yl]ethan-1-one HCl
Solubility Moderate (polar solvents) Low (hydrophobic aryl group) High (HCl salt)
Polarity High (hydroxymethyl) Moderate (methoxy) Low (CF3 group)
Melting Point Not reported Not reported Likely >200°C (salt form)

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Construction of the 3,3-dimethylpyrrolidin-1-yl core with a hydroxymethyl substituent at the 4-position.
  • Introduction of the ethanone group bearing an amino substituent at the 1-position of the pyrrolidine nitrogen.
  • Use of condensation reactions and selective functional group transformations to achieve the final compound.

This approach aligns with the preparation of related cyclolactam and azaaryl carboxamide derivatives, where halogenated or carboxylated precursors undergo condensation with amines to form the target structure.

Detailed Preparation Process from Patent Literature

A key patented process describes the preparation of compounds structurally related to 2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one via the following steps:

Step Description Key Reagents/Conditions Notes
1 Preparation of 3,3-dimethylpyrrolidin-2-one intermediate Cyclization reactions involving appropriate precursors, possibly starting from substituted amino acids or lactams Critical for establishing the pyrrolidine ring with dimethyl substitution
2 Functionalization at the 4-position with hydroxymethyl group Introduction of hydroxymethyl substituent via nucleophilic substitution or reduction of aldehyde intermediates Ensures correct positioning of hydroxymethyl group
3 Condensation with amino ethanone derivative Reaction of halogenated or carboxylated pyrrolidine intermediate with amino ethanone or its salt Forms the final amide linkage and completes the target molecule

The condensation reaction is typically performed under controlled conditions with halogen (chlorine or bromine) or carboxyl functional groups serving as leaving groups to facilitate amide bond formation.

Related Synthetic Methodologies and Analogous Compounds

Preparation of pyrrolidine derivatives with hydroxymethyl groups often involves:

  • Activation of hydroxy groups by mesylation or tosylation followed by nucleophilic substitution.
  • Use of triphenylphosphine and diethyl azodicarboxylate (DEAD) in Mitsunobu-type reactions to invert stereochemistry or introduce substituents.
  • Cyclization strategies starting from hydroxy-pyrrolidinones to achieve the desired stereochemistry and substitution pattern.

These methods provide useful insights into potential routes for synthesizing the target compound with high stereochemical control and yield.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages References
Condensation of halogenated pyrrolidine intermediate with amino ethanone Formation of amide bond via nucleophilic substitution Halogenated intermediate (Cl, Br), amino ethanone salt, organic solvent, controlled temperature Direct formation of target compound, scalable
Hydroxymethyl functionalization via nucleophilic substitution Introduction of hydroxymethyl at 4-position Hydroxy precursors, mesyl chloride, pyridine, base High regioselectivity, stereochemical control
Mitsunobu reaction for substitution/inversion Use of triphenylphosphine, DEAD, thioacetic acid Mild conditions, stereospecific Useful for derivatization and stereochemistry adjustment
General organic synthesis techniques Multi-step synthesis involving cyclization and functional group transformations Organic solvents (THF, ethanol), chromatographic purification Established organic methods, adaptable

Research Findings and Considerations

  • The stereochemistry of the pyrrolidine ring is critical for biological activity and is carefully controlled during synthesis.
  • The condensation reaction conditions (temperature, solvent, reagent equivalents) significantly affect yield and purity.
  • Purification typically involves silica gel chromatography with gradient elution to separate closely related stereoisomers or impurities.
  • The compound is sensitive to moisture and requires storage under controlled conditions to maintain stability.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

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